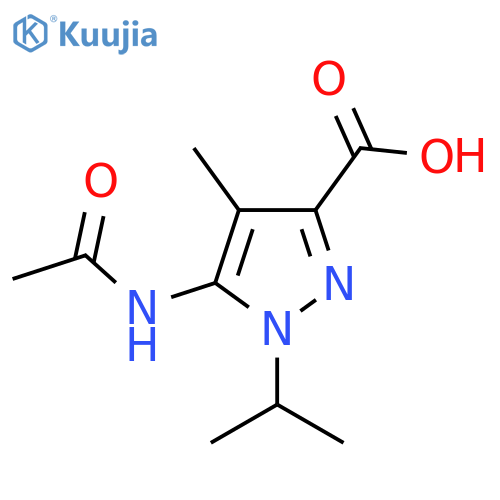

Cas no 2680817-19-8 (5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid)

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- EN300-28274590

- 5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid

- 2680817-19-8

-

- インチ: 1S/C10H15N3O3/c1-5(2)13-9(11-7(4)14)6(3)8(12-13)10(15)16/h5H,1-4H3,(H,11,14)(H,15,16)

- InChIKey: RLHSCAMDJHSLHE-UHFFFAOYSA-N

- ほほえんだ: OC(C1C(C)=C(NC(C)=O)N(C(C)C)N=1)=O

計算された属性

- せいみつぶんしりょう: 225.11134135g/mol

- どういたいしつりょう: 225.11134135g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 293

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 84.2Ų

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28274590-5g |

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

2680817-19-8 | 5g |

$3645.0 | 2023-09-09 | ||

| Enamine | EN300-28274590-0.5g |

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

2680817-19-8 | 95.0% | 0.5g |

$1207.0 | 2025-03-19 | |

| Enamine | EN300-28274590-0.1g |

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

2680817-19-8 | 95.0% | 0.1g |

$1106.0 | 2025-03-19 | |

| Enamine | EN300-28274590-10.0g |

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

2680817-19-8 | 95.0% | 10.0g |

$5405.0 | 2025-03-19 | |

| Enamine | EN300-28274590-0.25g |

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

2680817-19-8 | 95.0% | 0.25g |

$1156.0 | 2025-03-19 | |

| Enamine | EN300-28274590-1g |

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

2680817-19-8 | 1g |

$1256.0 | 2023-09-09 | ||

| Enamine | EN300-28274590-2.5g |

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

2680817-19-8 | 95.0% | 2.5g |

$2464.0 | 2025-03-19 | |

| Enamine | EN300-28274590-0.05g |

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

2680817-19-8 | 95.0% | 0.05g |

$1056.0 | 2025-03-19 | |

| Enamine | EN300-28274590-1.0g |

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

2680817-19-8 | 95.0% | 1.0g |

$1256.0 | 2025-03-19 | |

| Enamine | EN300-28274590-5.0g |

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid |

2680817-19-8 | 95.0% | 5.0g |

$3645.0 | 2025-03-19 |

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid 関連文献

-

Marco A. Squillaci,Léo Peyruchat,Cyriaque Genet,Thomas W. Ebbesen,Paolo Samorì Nanoscale, 2019,11, 19315-19318

-

Rajendra P. Panmand,Yogesh A. Sethi,Sunil R. Kadam,Deepak R. Patil,Anil V. Ghule,Bharat B. Kale New J. Chem., 2018,42, 17597-17605

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933

5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acidに関する追加情報

5-Acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic Acid (CAS No. 2680817-19-8): An Emerging Compound in Pharmaceutical Research

5-Acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 2680817-19-8) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

The chemical structure of 5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring with an acetamido group at the 5-position, a methyl group at the 4-position, and an isopropyl group at the 1-position. The carboxylic acid moiety at the 3-position further enhances its reactivity and potential for forming various derivatives. This specific arrangement of functional groups imparts the compound with unique physicochemical properties, making it an attractive candidate for drug development.

Recent studies have highlighted the potential of 5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid in various therapeutic areas. One notable application is its use as an anti-inflammatory agent. In vitro and in vivo studies have demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it could be a valuable candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has shown promise as an analgesic agent. Preclinical studies have indicated that it can effectively reduce pain responses in animal models of nociception. The mechanism of action appears to involve modulation of pain signaling pathways, potentially through interactions with opioid receptors or other pain-related targets.

The antimicrobial activity of 5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has also been investigated. Research has shown that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its ability to inhibit bacterial growth makes it a potential candidate for developing new antibiotics to combat drug-resistant strains.

Beyond its direct therapeutic applications, 5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid has been explored as a building block for synthesizing more complex molecules with enhanced biological activities. Chemists have utilized this compound as a starting material to develop novel derivatives with improved pharmacological profiles, such as increased potency, better bioavailability, and reduced side effects.

The synthesis of 5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid involves several well-established chemical reactions. Typically, the synthesis begins with the formation of the pyrazole ring through a cyclocondensation reaction between an appropriate hydrazine derivative and a carbonyl compound. Subsequent functional group manipulations, such as acetylation and carboxylation, are then performed to introduce the desired substituents. The overall synthetic route is highly efficient and can be readily scaled up for industrial production.

In terms of safety and toxicity, preliminary studies on 5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid have shown that it exhibits low toxicity in vitro and in animal models. However, further extensive toxicological evaluations are necessary to fully assess its safety profile before it can be considered for clinical trials.

The future prospects for 5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid are promising. Ongoing research is focused on optimizing its pharmacokinetic properties and evaluating its efficacy in more advanced preclinical models. Additionally, efforts are being made to explore its potential synergistic effects when used in combination with other therapeutic agents.

In conclusion, 5-acetamido-4-methyl-1-(propan-2-y\-l)-1H-pyrazole\-3-carboxylic acid (CAS No. 2680817\-19\-8) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable biological profile make it an exciting candidate for further development in pharmaceutical research.

2680817-19-8 (5-acetamido-4-methyl-1-(propan-2-yl)-1H-pyrazole-3-carboxylic acid) 関連製品

- 2034226-30-5(1-[5-(pyridin-4-yl)-2,3-dihydro-1H-indol-1-yl]butan-1-one)

- 1261612-19-4(2,4-Bis(perfluorophenyl)-5-nitropyridine)

- 1804254-87-2(2-Bromo-1-(2-fluoro-6-(trifluoromethylthio)phenyl)propan-1-one)

- 1806438-93-6(2-Ethyl-4-hydrazinylmandelic acid)

- 39868-10-5(5-(3-Bromophenyl)furan-2-carbaldehyde)

- 1426088-77-8(methyl 5-(dimethylamino)pyrazine-2-carboxylate)

- 2171629-00-6(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-2-methoxybutanoic acid)

- 1397287-45-4(2-bromo-5-(trifluoromethyl)-1,2,4triazolo1,5-apyridine)

- 1214326-94-9(2-bromo-3-chloro-5-fluoro-pyridine)

- 2228415-39-0(2-(5-fluoropyridin-3-yl)prop-2-enoic acid)